1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-
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Overview
Description
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound belonging to the class of tetrahydro-1H-pyridoindoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: IBX in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets such as estrogen receptors. It acts as an inhibitor and degrader of these receptors, thereby modulating their activity. The pathways involved include the regulation of gene expression and cellular signaling processes that are critical for various physiological functions .
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
Uniqueness
1H-Pyrido(3,4-b)indole, 2,3,4,9-tetrahydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to modulate estrogen receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Properties
CAS No. |
184691-60-9 |
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Molecular Formula |
C25H32N4 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-3,4-dihydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C25H32N4/c1-26-24-11-6-5-10-22(24)23-12-15-28(20-25(23)26)14-7-13-27-16-18-29(19-17-27)21-8-3-2-4-9-21/h2-6,8-11H,7,12-20H2,1H3 |
InChI Key |
PFJVUXKZLCKQCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCN(C2)CCCN3CCN(CC3)C4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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